Disulfide, 2,6-dimethylphenyl 3,4-dimethylphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Xylyl 3,4-xylyl disulfide is an organic compound with the molecular formula C₁₆H₁₈S₂. It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-xylyl 3,4-xylyl disulfide typically involves the reaction of 2,6-dimethylphenyl thiol with 3,4-dimethylphenyl thiol under oxidative conditions. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2,6-xylyl 3,4-xylyl disulfide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Xylyl 3,4-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) or dithiothreitol (DTT) in an inert atmosphere.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,6-dimethylphenyl thiol and 3,4-dimethylphenyl thiol.
Substitution: Halogenated or nitrated derivatives of the aromatic rings
Scientific Research Applications
2,6-Xylyl 3,4-xylyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,6-xylyl 3,4-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These pathways include the regulation of oxidative stress and the modulation of enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Diphenyl disulfide: Similar structure but with phenyl groups instead of xylyl groups.
Dibenzyl disulfide: Contains benzyl groups instead of xylyl groups.
Dimethyl disulfide: A simpler disulfide with methyl groups instead of aromatic rings
Uniqueness
2,6-Xylyl 3,4-xylyl disulfide is unique due to the presence of xylyl groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
65104-33-8 |
---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(10-14(11)4)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3 |
InChI Key |
OZWDRTMANSFLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SSC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.